6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one
Overview
Description
The compound 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one is a brominated heterocyclic molecule that is structurally related to indene derivatives. While the specific compound is not directly discussed in the provided papers, the papers do offer insights into similar brominated compounds and their properties. For instance, the first paper discusses the synthesis and properties of brominated bi-1H-indene derivatives, which are structurally complex and exhibit photochromic and photomagnetic properties . The second paper examines a brominated triazinone, which, like the compound , contains a bromine atom and an amino group, although in a different heterocyclic framework . These studies provide a context for understanding the potential properties and reactivity of brominated heterocycles.
Synthesis Analysis
The synthesis of brominated indene derivatives, as described in the first paper, involves the substitution of hydrogen atoms in the methyl group on the benzene rings of biindenylidenedione with bromine atoms . This process could be analogous to the synthesis of 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one, where bromination would be a key step. The exact synthetic route for the compound is not detailed in the provided papers, but the principles of electrophilic aromatic substitution could be applied to introduce the bromine atom into the indene framework.
Molecular Structure Analysis
The molecular structure of brominated compounds can be significantly affected by the introduction of bromine atoms. The first paper reports that the molecular arrangement in the crystal structure of a brominated bi-1H-indene derivative is less tight compared to its precursor . This could suggest that the introduction of a bromine atom in 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one might also influence its crystal packing and overall molecular conformation.
Chemical Reactions Analysis
Brominated compounds are typically more reactive than their non-brominated counterparts due to the presence of the bromine atom, which can act as a good leaving group in nucleophilic substitution reactions. The papers do not provide specific reactions for 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one, but the reactivity trends observed in the brominated bi-1H-indene derivatives and the brominated triazinone suggest that the compound may also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles can vary widely. The first paper indicates that the substitution of hydrogen atoms with bromine in biindenylidenedione derivatives affects their UV-Vis absorption spectra, photochromic, and photomagnetic properties . Although the exact properties of 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one are not discussed, it can be inferred that the presence of bromine and amino groups would influence its spectroscopic characteristics and potentially its photochemical behavior. The second paper provides crystallographic data for a brominated triazinone, which includes information on intermolecular hydrogen bonding . Such data could be relevant when considering the solid-state properties of the compound , such as its stability and solubility.
Scientific Research Applications
Synthesis and Anticancer Evaluation
6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one derivatives have been studied for their potential in anticancer applications. A study by Bekircan et al. (2008) involved the synthesis of various derivatives and their evaluation against a range of cancer cell lines, highlighting the compound's relevance in cancer research Bekircan, Kucuk, Kahveci, & Bektaş, 2008.
Efficient and Economical Synthesis
Prashad et al. (2006) explored an efficient and economical synthesis method for related compounds, indicating the importance of this chemical in streamlined pharmaceutical manufacturing processes Prashad, Hu, Har, Repič, Blacklock, & Lohse, 2006.
G Protein-Coupled Receptor Agonist
A variant of 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one has been identified as a potent G protein-coupled receptor 119 (GPR119) agonist. This compound's pharmacological profile suggests its utility in probing GPR119 agonists' potential, as researched by Sakairi et al. (2012) Sakairi, Kogami, Torii, Makino, Kataoka, Okamoto, Miyazawa, Inoue, Takahashi, Harada, & Watanabe, 2012.
Fluorescent Sensor and Logic Gate Applications
Yadav and Singh (2018) demonstrated the use of related compounds in creating a fluorescent sensor for aluminum ion detection, with applications in bacterial cell imaging and logic gate applications. This highlights its potential in bioimaging and electronic applications Yadav & Singh, 2018.
Antibacterial Activities
Research by Xin‐Yan Zhang (2011) involved synthesizing antipyrine derivatives related to 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one and testing their antibacterial activities. This research indicates the compound's potential in developing new antibacterial agents Xin‐Yan Zhang, 2011.
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-amino-5-bromo-2,3-dihydroinden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJSHBWPQDKMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434912 | |
Record name | 6-AMINO-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one | |
CAS RN |
723760-71-2 | |
Record name | 6-Amino-5-bromo-2,3-dihydro-1H-inden-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=723760-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-AMINO-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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